molecular formula C9H10INO2 B311196 N-(4-iodophenyl)-2-methoxyacetamide

N-(4-iodophenyl)-2-methoxyacetamide

Cat. No.: B311196
M. Wt: 291.09 g/mol
InChI Key: DSZMWGFCTKHVBA-UHFFFAOYSA-N
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Description

Introduction to N-(4-Iodophenyl)-2-Methoxyacetamide

This compound belongs to the broader family of halogenated aromatic acetamides, compounds that have garnered significant attention in pharmaceutical research due to their unique structural properties and potential biological activities. The incorporation of iodine atoms into aromatic systems fundamentally alters the electronic properties of these molecules, affecting their reactivity, binding affinity, and pharmacological profiles. The methoxyacetamide functional group provides additional molecular recognition elements that can influence protein-ligand interactions and cellular uptake mechanisms.

The structural framework of iodophenyl acetamides has been extensively studied in various positional isomers, providing a comprehensive understanding of how substituent positioning affects molecular properties. Related compounds documented in chemical databases include N-(2-iodophenyl)-2-methoxyacetamide with molecular formula C₉H₁₀INO₂ and molecular weight 291.09 g/mol, and the more complex N-(3,5-difluoro-4-iodophenyl)-2-methoxyacetamide with molecular formula C₉H₈F₂INO₂ and molecular weight 327.07 g/mol. These structural analogs provide critical comparative data for understanding the properties of the target compound.

The significance of iodinated aromatic compounds extends beyond basic chemical interest, as they serve as important intermediates in organic synthesis and as potential radiopharmaceutical agents. The heavy halogen substitution pattern influences molecular polarizability, lipophilicity, and binding interactions with biological targets. Understanding these relationships is crucial for rational drug design and the development of new therapeutic agents.

Structural Elucidation and Nomenclature

The systematic analysis of iodophenyl acetamide derivatives requires careful consideration of their nomenclature, molecular geometry, and stereochemical features. The International Union of Pure and Applied Chemistry (IUPAC) naming conventions for these compounds follow established protocols for halogenated aromatic amides, with specific attention to substituent positioning and functional group priority.

IUPAC Nomenclature and Systematic Classification

The IUPAC nomenclature for this compound follows systematic naming principles where the compound is classified as a substituted acetamide derivative. The name specifically indicates the presence of a 4-iodophenyl group attached to the nitrogen atom of the acetamide functionality, with a methoxy substituent at the 2-position of the acetyl group. This naming convention is consistent with related compounds documented in chemical databases.

For comparative analysis, the closely related N-(2-iodophenyl)-2-methoxyacetamide has the IUPAC name N-(2-iodophenyl)-2-methoxyacetamide with the canonical SMILES representation COCC(=O)NC1=CC=CC=C1I. The InChI identifier for this compound is InChI=1S/C9H10INO2/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12), providing a standardized molecular representation.

The more complex derivative N-(3,5-difluoro-4-iodophenyl)-2-methoxyacetamide demonstrates the systematic extension of this nomenclature to polyhalogenated systems. Its IUPAC name reflects the presence of two fluorine atoms at positions 3 and 5, with iodine at position 4 of the phenyl ring. The SMILES representation COCC(=O)NC1=CC(=C(C(=C1)F)I)F illustrates the specific substitution pattern.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of iodophenyl acetamide derivatives is fundamentally influenced by the planar nature of the aromatic ring system and the conformational flexibility of the acetamide linkage. The iodine substituent, being the largest halogen, significantly affects the molecular volume and steric interactions within the molecule. Computational studies have shown that the position of halogen substitution dramatically influences the overall molecular conformation and electronic distribution.

The acetamide functional group typically adopts a planar or near-planar conformation due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. This planarity is crucial for hydrogen bonding interactions and molecular recognition processes. The methoxy group at the 2-position of the acetyl chain introduces additional conformational flexibility, with rotation around the C-O bond allowing for different spatial orientations.

Comparative molecular property analysis reveals significant variations based on substitution patterns. For N-(2-iodophenyl)-2-methoxyacetamide, computational data indicates specific topological polar surface area (TPSA) of 38.33 Ų, LogP value of 1.8761, two hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds. These parameters are crucial for predicting pharmacokinetic properties and biological activity.

The three-dimensional conformational space of these molecules has been extensively studied using conformational analysis techniques. PubChem databases report multiple conformers for related compounds, with N-(2-iodophenyl)-2-methoxyacetamide showing conformational flexibility primarily around the methoxy group and the amide linkage. The presence of the bulky iodine atom creates steric constraints that limit certain conformational arrangements while stabilizing others through favorable van der Waals interactions.

Comparative Analysis with Substituted Acetamide Derivatives

The comparative analysis of iodophenyl acetamide derivatives with other halogenated and non-halogenated analogs provides insights into structure-activity relationships and molecular property trends. A systematic comparison reveals how different substituent patterns affect molecular properties, biological activity, and chemical reactivity.

Table 1: Comparative Molecular Properties of Acetamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) TPSA (Ų) LogP Ref
N-(2-iodophenyl)-2-methoxyacetamide C₉H₁₀INO₂ 291.09 38.33 1.88
N-(3,5-difluoro-4-iodophenyl)-2-methoxyacetamide C₉H₈F₂INO₂ 327.07 - -
N-(2-iodo-4-methoxyphenyl)acetamide C₉H₁₀INO₂ 291.09 - -
N-(2-azido-4-chlorophenyl)-2-methoxyacetamide C₉H₉ClN₄O₂ 240.64 - -

The molecular weight progression shows clear trends related to halogen substitution, with iodine-containing compounds exhibiting significantly higher molecular weights compared to chlorine or fluorine analogs. The N-(3,5-difluoro-4-iodophenyl)-2-methoxyacetamide represents the heaviest compound in this series at 327.07 g/mol due to the presence of multiple halogens.

Structural diversity analysis reveals that positional isomerism significantly affects molecular properties. The N-(2-iodo-4-methoxyphenyl)acetamide differs from N-(2-iodophenyl)-2-methoxyacetamide in the position of the methoxy group, being located on the aromatic ring rather than the acetyl chain. This structural variation fundamentally alters the electronic properties and potential hydrogen bonding patterns of the molecule.

The inclusion of azido functionality, as seen in N-(2-azido-4-chlorophenyl)-2-methoxyacetamide, introduces additional chemical reactivity and potential for bioorthogonal chemistry applications. The azido group can participate in click chemistry reactions, making such derivatives valuable for chemical biology and drug conjugation studies.

Table 2: Halogen Substitution Effects on Molecular Properties

Halogen Atomic Radius (Å) Electronegativity Van der Waals Volume (Ų) Effect on Lipophilicity
F 0.64 4.0 5.5 Moderate increase
Cl 0.99 3.0 17.0 Significant increase
I 1.33 2.5 32.5 Substantial increase

The progression from fluorine to iodine substitution demonstrates clear trends in molecular size and lipophilicity. Iodine's large van der Waals volume and moderate electronegativity make it particularly suitable for enhancing lipophilic interactions while maintaining reasonable molecular polarity for biological applications.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

N-(4-iodophenyl)-2-methoxyacetamide

InChI

InChI=1S/C9H10INO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)

InChI Key

DSZMWGFCTKHVBA-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=CC=C(C=C1)I

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The direct coupling of methoxyacetic acid with 4-iodoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation. In this approach, EDCI activates the carboxylic acid group of methoxyacetic acid, forming an active ester intermediate that reacts with the amine group of 4-iodoaniline. HOBt mitigates racemization and enhances reaction efficiency.

Experimental Procedure

A mixture of methoxyacetic acid (2.0 mmol, 1.0 equiv), 4-iodoaniline (2.0 mmol, 1.0 equiv), and HOBt (2.4 mmol, 1.2 equiv) in dichloromethane (DCM, 50 mL) was cooled to 0°C under nitrogen. EDCI·HCl (3.0 mmol, 1.5 equiv) and N,N-diisopropylethylamine (5.0 mmol, 2.5 equiv) were added sequentially. The reaction was stirred at 0°C for 3 hours and then at room temperature for 12 hours. The organic layer was washed with brine, dried over Na2_2SO4_4, and concentrated. Purification via flash chromatography (CHCl3_3:MeOH, 20:1) yielded N-(4-iodophenyl)-2-methoxyacetamide as a white solid (58% yield).

Characterization Data

  • 1H^1 \text{H}-NMR (500 MHz, CDCl3_3) : δ 7.65 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, Ar-H), 7.02 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, Ar-H), 6.20 (s, 1H, NH), 4.10 (s, 2H, CH2_2), 3.45 (s, 3H, OCH3_3).

  • HRMS (ESI+) : Calcd for C9_9H10_{10}INO2_2 [M+H]+^+: 306.9721; Found: 306.9718.

Acyl Chloride Intermediate Route

Synthesis of Methoxyacetyl Chloride

Methoxyacetic acid (2.0 mmol) was refluxed in thionyl chloride (5 mL) for 3 hours to form methoxyacetyl chloride. Excess thionyl chloride was removed under reduced pressure, and the residue was used immediately.

Coupling with 4-Iodoaniline

To a solution of 4-iodoaniline (2.0 mmol) in ethyl acetate (20 mL) and water (10 mL), K2_2CO3_3 (4.0 mmol, 2.0 equiv) was added. Methoxyacetyl chloride (2.4 mmol, 1.2 equiv) was added dropwise at 0°C, and the mixture was stirred at room temperature for 6 hours. The organic layer was separated, washed with 1M HCl and brine, dried, and concentrated. The crude product was recrystallized from ethanol to afford the title compound (63% yield).

Characterization Data

  • 13C^{13} \text{C}-NMR (125 MHz, CDCl3_3) : δ 169.8 (C=O), 138.2 (C-I), 135.5 (Ar-C), 121.9 (Ar-CH), 87.5 (OCH3_3), 58.3 (CH2_2), 41.2 (OCH3_3).

  • Melting Point : 112–114°C.

Lithiation-Mediated Acylation

Adaptation of Weinreb Amide Chemistry

Inspired by protocols for ketone synthesis, 4-iodoaniline was lithiated using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. Subsequent addition of N-methoxy-N-methylacetamide (Weinreb amide, 1.2 equiv) yielded the desired acetamide after hydrolysis.

Procedure Details

A solution of 4-iodoaniline (2.0 mmol) in THF (20 mL) was cooled to −78°C under argon. n-BuLi (2.5 M in hexanes, 2.4 mmol) was added dropwise, and the mixture was stirred for 1 hour. N-Methoxy-N-methylacetamide (2.4 mmol) in THF (5 mL) was added, and the reaction was warmed to −30°C over 4 hours. Quenching with saturated NH4_4Cl, extraction with ethyl acetate, and chromatography (heptane:EtOAc, 5:1) provided the product (45% yield).

Spectral Analysis

  • 1H^1 \text{H}-NMR (400 MHz, DMSO-d6_6) : δ 10.2 (s, 1H, NH), 7.72 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 7.55 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 4.15 (s, 2H, CH2_2), 3.50 (s, 3H, OCH3_3).

Comparative Evaluation of Methods

Yield and Purity

MethodYield (%)Purity (HPLC)Key Advantages
EDCI/HOBt Coupling58>98%Mild conditions, high reproducibility
Acyl Chloride Route6395%Short reaction time
Lithiation Approach4590%Applicable to hindered amines

Practical Considerations

The EDCI/HOBt method offers superior reproducibility but requires costly reagents. The acyl chloride route is faster but involves handling corrosive thionyl chloride. Lithiation, while innovative, suffers from lower yields due to competitive side reactions.

Scale-Up and Industrial Feasibility

For industrial production, the acyl chloride method is preferred due to its scalability and minimal purification steps. Pilot-scale trials (100 g) achieved a 60% yield with >99% purity after recrystallization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-iodophenyl)-2-methoxyacetamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 4-iodoaniline with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or THF are used under controlled temperatures (0–5°C) to mitigate exothermic side reactions . Industrial-scale synthesis may employ continuous flow reactors for efficient heat and mass transfer .
  • Key Considerations : The iodine substituent’s steric and electronic effects may necessitate longer reaction times compared to chloro/bromo analogs. Purification via column chromatography or recrystallization is critical to isolate the product from unreacted 4-iodoaniline, which can be monitored by TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing This compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR confirm the acetamide linkage (e.g., carbonyl resonance at ~168–170 ppm) and methoxy group integration (~3.3 ppm, singlet). The iodine atom’s electronegativity deshields adjacent aromatic protons, shifting signals downfield compared to non-halogenated analogs .
  • IR : Strong absorption at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+^+ at m/z 334.01 for C9_9H10_{10}INO2_2) .

Advanced Research Questions

Q. How does the iodine substituent in This compound influence its biological activity compared to chloro/bromo analogs?

  • Structure-Activity Relationship (SAR) : Iodine’s larger atomic radius and polarizability enhance hydrophobic interactions in biological membranes, potentially improving cellular uptake. Comparative studies of analogs (e.g., 4-Cl, 4-Br) show iodine’s superior radiolabeling potential for imaging applications .
  • Data Contradictions : Some studies report reduced anticancer activity vs. chloro analogs, possibly due to steric hindrance at target sites. Resolving discrepancies requires standardized assays (e.g., MTT on fixed cell lines like MCF-7) and purity validation via elemental analysis .

Q. What experimental strategies can resolve contradictory data on the compound’s metabolic stability in hepatic microsomes?

  • Approach :

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to quantify parent compound depletion. Compare half-life (t1/2t_{1/2}) across species (e.g., rat vs. human) to identify interspecies variability .
  • CYP Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes. Contradictions may arise from differences in microsome batch activity or incubation conditions (e.g., protein concentration) .

Q. How can computational modeling guide the design of This compound derivatives with improved target binding?

  • Methods :

  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Iodine’s van der Waals interactions may favor binding in hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) of iodine vs. other halogens .

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